

# Di-tert-butylamine: A Comprehensive Technical Guide

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CAS Number: 21981-37-3

This technical guide provides an in-depth overview of **di-tert-butylamine**, a sterically hindered secondary amine. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers its fundamental properties, synthesis, reactivity, and safety considerations.

# **Chemical and Physical Properties**

**Di-tert-butylamine** is a colorless liquid with a characteristic amine odor. Its bulky tert-butyl groups significantly influence its physical and chemical properties, leading to lower reactivity compared to less hindered amines.

Table 1: Physical and Chemical Properties of Di-tert-butylamine



Property	Value	Reference
CAS Number	21981-37-3	[1][2][3][4][5]
Molecular Formula	C <sub>8</sub> H <sub>19</sub> N	[1][2]
Molecular Weight	129.24 g/mol	[1]
Boiling Point	129.4 °C at 760 mmHg	[2][6]
Density	0.762 g/cm <sup>3</sup>	[2][6]
Refractive Index	1.417	[2][6]
Flash Point	12.8 °C	[2][6]
Vapor Pressure	10.2 mmHg at 25 °C	[2][6]

# **Synthesis of Di-tert-butylamine**

An improved method for the synthesis of **di-tert-butylamine** involves the reaction of 2-methyl-2-nitropropane. This multi-step synthesis requires careful control of reaction conditions to achieve a reasonable yield.

## **Experimental Protocol**

Step 1: Synthesis of 2-Methyl-2-nitropropane

This procedure is adapted from a known method for the oxidation of tert-butylamine.

- Materials: tert-butylamine, potassium permanganate, water, diethyl ether, hydrochloric acid, anhydrous magnesium sulfate.
- Procedure:
  - To a well-stirred suspension of potassium permanganate (4.11 moles) in 3 L of water in a
    5 L three-necked flask equipped with a reflux condenser, mechanical stirrer, and
    thermometer, add tert-butylamine (1.37 moles) dropwise over 10 minutes.
  - Heat the reaction mixture to 55 °C and maintain this temperature with continuous stirring for 3 hours.



- Steam distill the product from the reaction mixture.
- Separate the organic layer and dilute it with diethyl ether. Wash the ethereal solution successively with 2 M hydrochloric acid and water.
- Dry the ether solution over anhydrous magnesium sulfate and fractionally distill to remove the ether. The residue is crude 2-methyl-2-nitropropane.

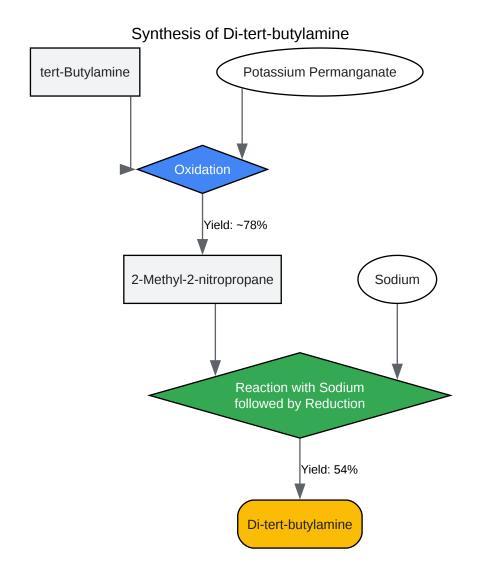
#### Step 2: Synthesis of Di-tert-butylamine

This part of the protocol is based on the reduction of an intermediate derived from 2-methyl-2-nitropropane.

- Materials: 2-methyl-2-nitropropane, sodium, a suitable reducing agent (e.g., as described in general routes to di-tert-alkylamines).
- Procedure:
  - The synthesis of **di-tert-butylamine** from 2-methyl-2-nitropropane has been reported to proceed in a 54% yield.[4] This involves the reaction with sodium followed by reduction.[2]
  - A general route for the synthesis of di-tert-alkylamines involves a three-step procedure without the need for extensive purification of intermediates.[2] This general methodology can be adapted for the synthesis of di-tert-butylamine.

## **Synthesis Workflow Diagram**





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Caption: Synthesis workflow for **di-tert-butylamine** starting from tert-butylamine.

## **Reactivity and Stability**

**Di-tert-butylamine** is a stable compound but is also a flammable liquid.[6] Its steric hindrance makes it a non-nucleophilic base. It is reported to be inert to benzoyl chloride. However, it reacts with acetyl chloride to form the di-tert-butylammonium chloride salt rather than the corresponding amide.[4]

Table 2: Reactivity Data



Reagent	Product	Notes
Benzoyl Chloride	No reaction	Inert due to steric hindrance.[4]
Acetyl Chloride	Di-tert-butylammonium chloride	Forms the salt instead of the amide.[4]

## **Spectroscopic Data**

Spectroscopic data is crucial for the identification and characterization of **di-tert-butylamine**.

Table 3: Spectroscopic Information

Technique	Data
<sup>13</sup> C NMR	Spectra available from spectral databases.
¹H NMR	Spectra available from spectral databases.
IR Spectroscopy	Data available in spectral databases.
Mass Spectrometry	Data available in spectral databases.

# Safety and Handling

**Di-tert-butylamine** is a flammable liquid and should be handled with appropriate safety precautions. It is important to avoid contact with skin and eyes and to work in a well-ventilated area. It is incompatible with strong oxidizing agents and strong acids.

## **Biological Activity**

Currently, there is no significant scientific literature available to suggest that **di-tert-butylamine** is directly involved in biological signaling pathways. Its primary applications are in chemical synthesis as a sterically hindered base and as an intermediate. Research on the biological activities of similarly named but structurally different compounds, such as 2,4-di-tert-butylphenol, should not be confused with **di-tert-butylamine**.

#### Conclusion



**Di-tert-butylamine** is a valuable compound in organic synthesis, primarily utilized for its properties as a sterically hindered secondary amine. While its synthesis can be achieved through a multi-step process, its unique reactivity profile makes it a useful tool for specific chemical transformations. Further research may uncover novel applications for this compound.

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